molecular formula C4H2BrClO B12828968 2-Bromo-4-chlorofuran

2-Bromo-4-chlorofuran

Cat. No.: B12828968
M. Wt: 181.41 g/mol
InChI Key: KMOGNVAYAWSBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloroaniline is an organic compound belonging to the class of substituted anilines. Its structure consists of a benzene ring with bromine and chlorine substituents attached to the amino group. The IUPAC name for this compound is 2-bromo-4-chlorobenzenamine .

Preparation Methods

Synthetic Routes::

    Bromination and Chlorination of Aniline:

Industrial Production:: 2-Bromo-4-chloroaniline is produced on an industrial scale using the above synthetic route. Optimization of reaction conditions, safety protocols, and efficient workup procedures are essential for large-scale production.

Chemical Reactions Analysis

Reactivity::

    Substitution Reactions: 2-Bromo-4-chloroaniline readily undergoes nucleophilic substitution reactions due to the electron-donating effect of the amino group.

    Common Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and other strong bases.

    Major Products: Substitution at the amino group results in various derivatives, such as 2-bromo-4-chlorophenol or 2-bromo-4-chlorotoluene.

Scientific Research Applications

2-Bromo-4-chloroaniline finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: Studied for its pharmacological properties.

    Industry: Employed in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The exact mechanism by which 2-bromo-4-chloroaniline exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways, leading to therapeutic effects.

Comparison with Similar Compounds

While 2-bromo-4-chloroaniline is unique due to its specific halogen substitution pattern, similar compounds include other halogenated anilines (e.g., 2-bromoaniline, 4-chloroaniline).

Properties

Molecular Formula

C4H2BrClO

Molecular Weight

181.41 g/mol

IUPAC Name

2-bromo-4-chlorofuran

InChI

InChI=1S/C4H2BrClO/c5-4-1-3(6)2-7-4/h1-2H

InChI Key

KMOGNVAYAWSBAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.